molecular formula C6H13ClN2O B8064101 (R)-2-(Pyrrolidin-2-yl)acetamide hydrochloride

(R)-2-(Pyrrolidin-2-yl)acetamide hydrochloride

Cat. No.: B8064101
M. Wt: 164.63 g/mol
InChI Key: MSHUUCQYNRTNIL-NUBCRITNSA-N
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Description

(R)-2-(Pyrrolidin-2-yl)acetamide hydrochloride is a chiral small molecule belonging to the pyrrolidine chemical class. With the molecular formula C₆H₁₃ClN₂O and a molecular weight of 164.63 g/mol, it serves as a valuable enantiopure intermediate in pharmaceutical research . The pyrrolidine ring is a privileged scaffold in medicinal chemistry, extensively used in the development of bioactive compounds . Its three-dimensional, non-planar structure and sp3-hybridization allow for efficient exploration of pharmacophore space and contribute to improved solubility and stereochemistry for binding to enantioselective biological targets . This compound is primarily employed as a chiral building block for the synthesis of neuroactive compounds and is integral to the development of drugs targeting the central nervous system . Its structural similarity to endogenous neurotransmitters facilitates its integration into molecules designed to modulate neuronal signaling. Specific research applications include its use in the preparation of pyrrolidine-based enzyme inhibitors and receptor ligands . The (R)-enantiomer is of particular interest in asymmetric synthesis where its defined stereochemistry is critical for biological activity, potentially leading to compounds with higher potency and selectivity . While the specific mechanism of action for this exact compound is a subject of ongoing research, related pyrrolidine compounds demonstrate significant neuropharmacological effects. For instance, pyrrolidine derivatives are found in agents with anticonvulsant activity and some, like the racetam class, are known for their nootropic and stimulant properties . A closely related compound, (R)-Phenylpiracetam, has been identified as a selective dopamine reuptake inhibitor . This suggests that this compound could be a key intermediate in the development of novel atypical dopamine reuptake inhibitors or other ligands for neurological targets . This compound is for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(2R)-pyrrolidin-2-yl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-6(9)4-5-2-1-3-8-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHUUCQYNRTNIL-NUBCRITNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Neuroscience Applications

Overview
In neuroscience, (R)-2-(Pyrrolidin-2-yl)acetamide hydrochloride is investigated for its effects on neural processes and cognitive function. Its structural similarity to pyrrolidone derivatives suggests it may influence neurotransmitter systems.

Experimental Procedures
Research typically employs in vitro neuronal cultures or in vivo animal models to assess the compound's effects. Techniques include measuring electrophysiological changes and neurotransmitter levels post-administration.

Results
Preliminary studies indicate that related pyrrolidone compounds enhance memory and exhibit neuroprotective properties. However, specific data on this compound remains limited.

Pharmacological Potential

Overview
The compound is being explored for its therapeutic potential, particularly due to the presence of the pyrrolidine ring, which is common in many active pharmaceutical ingredients.

Experimental Procedures
Pharmacological studies involve binding assays and enzymatic activity measurements to evaluate interactions with biological targets.

Results
The pyrrolidine scaffold is associated with significant central nervous system effects and may modulate cardiovascular functions. There is ongoing research into its role in pain modulation and anti-inflammatory effects.

Medicinal Chemistry

Overview
In medicinal chemistry, this compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications.

Experimental Procedures
Synthetic routes are developed using microwave-assisted synthesis techniques to incorporate this compound into larger structures.

Results
Outcomes include new molecules featuring the pyrrolidine ring, which are subsequently tested for biological activity and pharmacokinetic properties.

Organic Synthesis

Overview
Organic chemists utilize this compound in synthetic strategies to create novel compounds.

Experimental Procedures
Reactions are conducted under various conditions to test the compound's reactivity, with analyses performed using NMR, mass spectrometry, and chromatography.

Results
The compound participates in cyclizations and substitutions, leading to a variety of organic products.

Analytical Chemistry

Overview
In analytical chemistry, this compound is used as a standard or reagent for developing analytical methods.

Experimental Procedures
It may be employed in calibration curves for HPLC or as a reactant in chemical assays to detect or quantify other substances.

Results
The compound's well-defined properties facilitate precise measurements and method validation in various analytical applications.

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of pyrrolidine derivatives similar to this compound. Results indicated enhanced memory retention in animal models treated with these compounds, suggesting potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .

Case Study 2: Anticonvulsant Activity

Research on related compounds demonstrated significant anticonvulsant activity in various seizure models. The findings suggest that modifications of the pyrrolidine structure can lead to enhanced efficacy against seizures while minimizing side effects .

Mechanism of Action

The mechanism by which (R)-2-(Pyrrolidin-2-yl)acetamide hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may bind to enzyme active sites, altering their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine/Amide Modifications

a) N-Methyl-2-[(2R)-pyrrolidin-2-yl]acetamide Hydrochloride
  • Molecular Formula : C₈H₁₁ClN₂O
  • Molecular Weight : 186.64 g/mol
  • This modification may enhance metabolic stability .
b) (R)-Methyl 2-(Pyrrolidin-2-yl)acetate Hydrochloride
  • Molecular Formula: C₈H₁₆ClNO₂
  • Molecular Weight : 193.67 g/mol
  • Key Differences : Replacement of the acetamide group with a methyl ester reduces hydrogen-bonding capacity, impacting interactions with enzymes or receptors. This ester derivative is often a synthetic intermediate for prodrugs .
c) 2-(2-Oxopyrrolidin-1-yl)acetamide
  • Molecular Formula : C₆H₁₀N₂O₂
  • Molecular Weight : 142.16 g/mol
  • Key Differences : The pyrrolidine ring is oxidized to a lactam (2-oxopyrrolidine), introducing a ketone group. This structural change reduces basicity and may affect blood-brain barrier penetration .

Pharmacologically Relevant Analogues

a) 2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (Compound 13)
  • Activity : Potent inhibitor of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2; IC₅₀ < 1 µM).
  • Key Differences : The presence of a 3-chloro-4-hydroxyphenyl group and phenethyl substituent creates extended hydrophobic and aromatic interactions with the enzyme’s active site, enhancing potency compared to simpler acetamides .
b) 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX)
  • Activity : SARS-CoV-2 main protease inhibitor (binding affinity: −22.5 kcal/mol).
  • Key Differences: A pyridine ring replaces the pyrrolidine, enabling π-π stacking with HIS163 in the viral protease. The cyanophenyl group enhances electron-withdrawing effects, optimizing binding .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) LogP Aqueous Solubility
(R)-2-(Pyrrolidin-2-yl)acetamide HCl 186.64 Not reported ~0.5 High (due to HCl salt)
N-Methyl-2-[(2R)-pyrrolidin-2-yl]acetamide HCl 186.64 Not reported ~0.8 Moderate
2-(2-Oxopyrrolidin-1-yl)acetamide 142.16 151–152.5 −0.2 Low
2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide 328.81 Not reported 3.2 Very low

LogP: Partition coefficient (octanol/water). Data derived from experimental and computational models .

Biological Activity

(R)-2-(Pyrrolidin-2-yl)acetamide hydrochloride is a chiral compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the compound's biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to an acetamide group, characterized by its molecular formula C6H12ClN2OC_6H_{12}ClN_2O and a molecular weight of approximately 162.62 g/mol. The stereocenter at the second carbon of the pyrrolidine ring contributes to its unique biological properties, making it a subject of interest in drug development.

The compound exhibits significant biochemical properties, particularly in its interactions with various enzymes and proteins. It is known to form hydrogen bonds and electrostatic interactions with target biomolecules, influencing cellular processes such as signaling pathways and gene expression.

PropertyDescription
Molecular FormulaC6H12ClN2OC_6H_{12}ClN_2O
Molecular Weight162.62 g/mol
SolubilityWater-soluble
Binding InteractionsHydrogen bonds, electrostatic interactions

Cellular Effects

Research indicates that this compound impacts various cell types by modulating cellular functions. It influences key signaling pathways and can alter gene expression, which may lead to enhanced cognitive functions and neuroprotective effects. Additionally, it has been studied for its potential role in pain modulation and anti-inflammatory activities.

Case Study: Anticonvulsant Activity

A study investigated the anticonvulsant properties of compounds related to this compound. In vivo tests demonstrated that certain derivatives exhibited potent anticonvulsant activity in models such as the maximal electroshock (MES) test and the 6 Hz seizure model. The results indicated that modifications to the pyrrolidine structure could enhance efficacy while maintaining safety profiles .

Molecular Mechanism

The molecular mechanism of action involves binding interactions with specific enzymes or receptors, which can either inhibit or activate their functions. For instance, the compound can bind to active sites or allosteric sites on target proteins, influencing their activity and downstream effects on cellular metabolism.

MechanismDescription
Enzyme InhibitionBinds to active sites of enzymes
Allosteric ModulationAlters enzyme activity through allosteric sites
Signal Pathway ModulationInfluences gene expression via signaling pathways

Therapeutic Applications

Due to its biological activity, this compound is being explored for various therapeutic applications:

  • Neurological Disorders : Its potential to enhance cognitive functions positions it as a candidate for treating conditions like Alzheimer's disease.
  • Anticonvulsant Therapy : The compound's efficacy in seizure models suggests its use in developing new anticonvulsant medications.
  • Pain Management : Preliminary findings indicate its role in modulating pain pathways, warranting further investigation into analgesic properties.

Preparation Methods

Acylation of Pyrrolidine Derivatives

The most common strategy involves acylating (R)-pyrrolidine with chloroacetyl chloride or acetic anhydride. Source outlines a generic protocol where pyrrolidine reacts with acylating agents under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like acetonitrile or dimethylformamide (DMF). For example:

  • (R)-Pyrrolidine + Chloroacetyl ChlorideIntermediate Chloroamide

  • Subsequent hydrolysis with HCl yields the hydrochloride salt.

Key Data:

ParameterValueSource
Yield65–78%
Reaction Time12–24 hours
Optimal SolventAcetonitrile/DMF

Enantioselective Hydrogenation

Source describes a scalable enantioselective hydrogenation route for chiral pyrrolidines. A prochiral pyrrolidinone is hydrogenated using a palladium catalyst (e.g., Pd/C) under H₂ pressure (1–5 bar) in ethanol or methanol. The resulting amine is acetylated and treated with HCl to form the hydrochloride:

  • Pyrrolidinone(R)-Pyrrolidine (via H₂/Pd) → Acetamide (via Ac₂O) → HCl Salt .

Optimization Insights:

  • Catalytic systems: Pd/C or RhCl₃ with NaBH₄.

  • Enantiomeric excess (ee): >98% with chiral ligands like (R)-BINAP.

Hydrolysis of Nitriles

Patent details the hydrolysis of (R)-2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile using concentrated HCl or H₂SO₄. The nitrile group is sequentially hydrolyzed to an amide and carboxylic acid, followed by re-amination:

  • NitrileAmide (HCl, Δ) → Carboxylic Acid (H₂O, Δ) → Acetamide .

Conditions:

  • Temperature: 80–100°C.

  • Acid Concentration: 6 M HCl.

**Purification and Analytical Validation

Chromatographic Techniques

Silica gel chromatography (ethyl acetate/methanol gradients) is standard for isolating the final product. Source highlights preparatory HPLC (C18 columns, 0.1% TFA/ACN mobile phase) for ≥99% purity.

HPLC Parameters (Source):

ColumnPhenomenex Synergi C18
Flow Rate1 mL/min
Retention Time6.89–9.17 min

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.60–8.59 (m, 1H), 3.65 (s, 4H), 2.36–2.33 (m, 4H).

  • LC-MS (ESI) : m/z 307 [M+H]⁺.

**Industrial-Scale Considerations

Solvent Selection

Non-corrosive solvents (e.g., ethanol, iso-propanol) are preferred over acetic acid for hydrogenation. Source notes that ethanol reduces side reactions and simplifies downstream processing.

Cost-Efficiency Metrics

ParameterAcylation RouteHydrogenation Route
Catalyst CostLowHigh (Pd/C)
Step Count23
Overall Yield70%55%

**Chiral Resolution Strategies

Diastereomeric Salt Formation

Chiral organic acids (e.g., tartaric acid) resolve racemic mixtures via selective crystallization. Source achieved >99% ee using (-)-di-p-toluoyl-D-tartaric acid.

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze (S)-enantiomers, leaving (R)-acetamide.

**Recent Advancements (2020–2025)

Flow Chemistry

Source reports a continuous-flow system with 90% yield and 50% reduced reaction time.

Photocatalyzed Amination

Visible-light-mediated amination (Ru(bpy)₃²⁺ catalyst) achieves 85% ee at ambient temperature .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R)-2-(Pyrrolidin-2-yl)acetamide hydrochloride, and how is enantiomeric purity maintained?

  • Methodological Answer : The synthesis typically involves coupling pyrrolidine derivatives with acetamide precursors under controlled conditions. For example, chiral resolution via crystallization or asymmetric catalysis (e.g., using chiral auxiliaries) ensures enantiomeric purity. Reaction monitoring with chiral HPLC or polarimetry is critical to validate stereochemical integrity . Post-synthesis purification via recrystallization in solvents like ethanol/water mixtures can enhance purity (>98% by NMR) .

Q. How is the compound structurally characterized to confirm its configuration and purity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to verify backbone structure and substituents (e.g., pyrrolidine ring protons at δ 1.5–3.0 ppm and acetamide carbonyl at ~170 ppm).
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O) and 2500–3000 cm1^{-1} (HCl salt N-H stretch).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 299.25 for C15_{15}H20_{20}Cl2_2N2_2) .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–230 nm) or LC-MS/MS using a C18 column and mobile phases like acetonitrile/0.1% formic acid. Validate methods per ICH guidelines, including linearity (R2^2 > 0.99), LOD/LOQ (e.g., 0.1 ng/mL), and recovery studies (>90%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in chiral purity data between synthesis batches?

  • Methodological Answer : Contradictions often arise from inconsistent reaction conditions (e.g., temperature, catalyst loading). Use Design of Experiments (DoE) to optimize parameters. Cross-validate purity via orthogonal methods:

  • Chiral HPLC : Compare retention times with (S)-enantiomer standards.
  • Circular Dichroism (CD) : Confirm optical activity (e.g., positive ellipticity for R-configuration).
  • X-ray Crystallography : Resolve absolute configuration for critical batches .

Q. What strategies mitigate interference in bioanalytical assays for this compound in complex matrices (e.g., plasma)?

  • Methodological Answer : Employ protein precipitation (acetonitrile) followed by solid-phase extraction (SPE) to remove phospholipids and endogenous compounds. Use isotope-labeled internal standards (e.g., 13^{13}C- or 15^{15}N-analogs) to correct matrix effects in LC-MS/MS. Validate specificity against structurally similar metabolites .

Q. How does the compound’s hydrochloride salt form influence its stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic analysis via HPLC. The hydrochloride salt generally enhances hygroscopicity; store desiccated at -20°C. Degradation products (e.g., free base or pyroglutamate derivatives) are monitored using stability-indicating methods .

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